molecular formula C7H9N B1459629 M-Toluidine-2,4,6-D3 CAS No. 68408-23-1

M-Toluidine-2,4,6-D3

Cat. No.: B1459629
CAS No.: 68408-23-1
M. Wt: 110.17 g/mol
InChI Key: JJYPMNFTHPTTDI-QGZYMEECSA-N
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Description

M-Toluidine-2,4,6-D3 is a deuterium-labeled compound, primarily used as an internal standard and analytical reference material in scientific experiments. It is a stable isotope-labeled version of m-toluidine, which is an aromatic amine. The molecular formula of this compound is C7H6D3N, and it has a molecular weight of 110.17 g/mol .

Scientific Research Applications

M-Toluidine-2,4,6-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

M-Toluidine-2,4,6-D3 can be synthesized through the deuteration of m-toluidine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to facilitate the exchange .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous addition of the diazonium salt of meta-tolylamine to diluted sulfuric acid, followed by reaction at elevated temperatures. The concentration of sulfuric acid is controlled to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

M-Toluidine-2,4,6-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

M-Toluidine-2,4,6-D3 exerts its effects primarily through its interactions with molecular targets in biological systems. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. In electrophilic aromatic substitution reactions, the amino group in m-toluidine is strongly activating and ortho- and para-directing, facilitating the formation of various substituted products .

Comparison with Similar Compounds

Similar Compounds

  • o-Toluidine (2-methylaniline)
  • p-Toluidine (4-methylaniline)
  • Aniline (phenylamine)

Uniqueness

M-Toluidine-2,4,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more accurate quantification and analysis in mass spectrometry and NMR spectroscopy compared to its non-deuterated counterparts .

Properties

IUPAC Name

2,4,6-trideuterio-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYPMNFTHPTTDI-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C)[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301254
Record name Benzen-2,4,6-d3-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68408-23-1
Record name Benzen-2,4,6-d3-amine, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68408-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzen-2,4,6-d3-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
M-Toluidine-2,4,6-D3

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